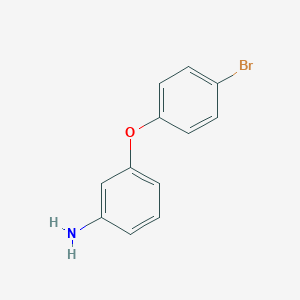

3-(4-Bromophenoxy)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJEZMYSADPVVHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathway Elucidation for 3 4 Bromophenoxy Aniline

Established and Emerging Synthetic Routes to 3-(4-Bromophenoxy)aniline

The construction of this compound hinges on the formation of a critical aryl ether (C-O) bond between a 3-aminophenyl group and a 4-bromophenyl group. Several strategic approaches have been developed to achieve this, primarily relying on transition-metal catalysis.

Transition-Metal-Catalyzed C-O Bond Formation Strategies (e.g., Ullmann-type Coupling)

The Ullmann condensation, a classic copper-catalyzed reaction, remains a cornerstone for the synthesis of diaryl ethers like this compound. organic-chemistry.orgwikipedia.org This reaction involves the coupling of an aryl halide with a phenol (B47542), typically at elevated temperatures. The synthesis of the target compound can be envisioned through two primary Ullmann pathways:

Pathway A: The reaction of 3-aminophenol (B1664112) with an appropriately substituted 4-bromophenyl halide (e.g., 1-bromo-4-iodobenzene).

Pathway B: The reaction of 4-bromophenol (B116583) with a 3-haloaniline derivative.

Traditional Ullmann reactions often required harsh conditions, including high temperatures (frequently over 200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov However, significant advancements have introduced milder and more efficient catalytic systems. Modern protocols utilize soluble copper catalysts, often supported by ligands, which accelerate the reaction and allow for lower temperatures. wikipedia.orgresearchgate.net

Ligands such as 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD), N,N-dimethylglycine, and various diamines have been shown to significantly improve reaction rates and yields. semanticscholar.orgbeilstein-journals.org The choice of base and solvent is also critical, with combinations like cesium carbonate (Cs₂CO₃) in N-methylpyrrolidone (NMP) or potassium carbonate (K₂CO₃) in dimethyl sulfoxide (B87167) (DMSO) being commonly employed. researchgate.netsemanticscholar.orgarkat-usa.org

Table 1: Comparison of Catalytic Systems for Ullmann-type Diaryl Ether Synthesis

| Catalyst/Ligand System | Typical Base | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| CuCl / TMHD | Cs₂CO₃ | NMP | Accelerates reaction, allowing for moderate temperatures. | semanticscholar.org |

| CuI / N,N-dimethylglycine | K₃PO₄ | Acetonitrile | Effective for electron-rich substrates. | beilstein-journals.org |

| BINAM-Cu(OTf)₂ | - | - | Effective for both aryl iodides and less reactive aryl bromides under mild conditions. | researchgate.net |

| CuFe₂O₄ (ligand-free) | KOH | DMSO | Inexpensive, air-stable, and magnetically separable catalyst. | researchgate.net |

Palladium-Catalyzed C-N Bond Formation (e.g., Buchwald-Hartwig Amination Precursors)

While the Ullmann reaction directly forms the C-O bond of the final product, the Buchwald-Hartwig amination offers an alternative strategy focusing on the C-N bond. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction is a powerful method for forming bonds between aryl halides and amines. rsc.orgacsgcipr.org

In the context of synthesizing this compound, this reaction would typically be used to construct a precursor. For instance, 1-bromo-3-phenoxybenzene (B129693) could be coupled with an ammonia (B1221849) equivalent, such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide (LiHMDS), followed by hydrolysis to yield 3-phenoxyaniline. A subsequent bromination step would be required to introduce the bromine atom at the 4-position of the adjacent ring.

Alternatively, a more direct though challenging route would involve the coupling of 3-(4-bromophenoxy) iodide/bromide with an ammonia source. The development of specialized ligands has been crucial to the success and broad applicability of the Buchwald-Hartwig reaction. Sterically hindered and electron-rich phosphine (B1218219) ligands, such as Xantphos, BINAP, and X-Phos, have proven highly effective. wikipedia.orgbeilstein-journals.org

Table 2: Key Components in Buchwald-Hartwig Amination

| Component | Examples | Function | Reference |

|---|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. | beilstein-journals.orgbeilstein-journals.org |

| Ligand | Xantphos, X-Phos, BINAP | Stabilizes the Pd center and facilitates oxidative addition and reductive elimination. | wikipedia.orgbeilstein-journals.org |

| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃ | Deprotonates the amine, facilitating its coordination to the palladium complex. | beilstein-journals.org |

| Solvent | Toluene (B28343), Dioxane | Provides a medium for the reaction. | beilstein-journals.org |

Nucleophilic Aromatic Substitution Approaches for Aryl Ether Linkage

Nucleophilic aromatic substitution (SₙAr) provides a metal-free alternative for forming aryl ether bonds. wikipedia.org The classic SₙAr mechanism involves the attack of a nucleophile on an aryl ring, displacing a leaving group. chemistrysteps.com For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. chemistrysteps.compressbooks.pub

In the synthesis of this compound, a hypothetical SₙAr pathway would involve the reaction of a 3-aminophenoxide salt with 1-bromo-4-halobenzene. However, the bromine atom on the 1-bromo-4-halobenzene is not sufficiently activated by other substituents to facilitate nucleophilic attack under standard SₙAr conditions. The absence of a strong EWG makes this route generally impractical for this specific target molecule compared to transition-metal-catalyzed methods. acsgcipr.org The reaction would require extremely harsh conditions (e.g., high temperature and pressure) to force the substitution, likely leading to low yields and side products.

Stereoselective and Regioselective Synthesis Considerations

Stereoselectivity: The target molecule, this compound, is achiral, meaning it does not have stereoisomers. Therefore, stereoselectivity is not a primary consideration in its synthesis unless chiral precursors are used or the molecule is incorporated into a larger, chiral framework.

Regioselectivity: In contrast, regioselectivity is a critical aspect of the synthesis. The final product has a specific substitution pattern—the amine group is meta to the ether linkage, and the bromine atom is para to it. Achieving this regiochemistry requires careful selection of starting materials.

For example, in an Ullmann coupling between 3-aminophenol and 1-bromo-4-iodobenzene (B50087), the reaction must selectively form the C-O bond at the correct positions. The inherent directing effects of the substituents on the starting materials guide this selectivity. The hydroxyl group of 3-aminophenol will act as the nucleophile, and the greater reactivity of the C-I bond over the C-Br bond in 1-bromo-4-iodobenzene ensures the coupling occurs at the desired iodine-bearing carbon. Similarly, when using 4-bromophenol and a 3-haloaniline, the reaction is directed by the positions of the functional groups on the chosen reactants.

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. The metal-mediated transformations used to synthesize this compound proceed through well-studied catalytic cycles.

Catalytic Cycle Analysis in Metal-Mediated Transformations

Ullmann Coupling Catalytic Cycle: The modern Ullmann reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. organic-chemistry.org

Oxidative Addition: The active Cu(I) species reacts with the aryl halide (e.g., 1-bromo-4-iodobenzene) in an oxidative addition step to form a Cu(III) intermediate.

Deprotonation & Ligand Exchange: The phenol (e.g., 3-aminophenol) is deprotonated by a base to form a phenoxide. This phenoxide then displaces a halide on the Cu(III) center.

Reductive Elimination: The aryl group and the phenoxy group on the Cu(III) center couple and are eliminated from the metal center. This step forms the desired C-O bond of the diaryl ether and regenerates the active Cu(I) catalyst, allowing the cycle to continue. byjus.com

Buchwald-Hartwig Amination Catalytic Cycle: This reaction is catalyzed by a Pd(0) species and generally follows these key steps: wikipedia.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 1-bromo-3-phenoxybenzene) to form a Pd(II) complex.

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center. A base then removes a proton from the coordinated amine to form a palladium amido complex.

Reductive Elimination: The C-N bond is formed as the aryl group and the amino group are eliminated from the palladium center. This step yields the final N-aryl product and regenerates the Pd(0) catalyst. wikipedia.org A competing side reaction can be beta-hydride elimination, although this is less common with aryl amines. wikipedia.org Recent studies suggest that the catalytic system can be complex, potentially involving multiple active palladium species in a "cocktail"-type catalysis. researchgate.net

Characterization of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms for both Ullmann and Buchwald-Hartwig couplings has been advanced through a combination of kinetic studies, spectroscopic analysis, and computational modeling. These studies have provided significant insights into the transient species that govern the catalytic cycle.

In the Ullmann condensation , the reaction is generally understood to proceed via copper(I) intermediates. wikipedia.org The catalytic cycle is initiated by the formation of a copper(I) phenoxide species from the reaction of a Cu(I) salt with the phenol in the presence of a base. This copper phenoxide then reacts with the aryl halide. Mechanistic studies suggest the involvement of an oxidative addition-reductive elimination pathway, proceeding through a transient Cu(III) intermediate. wikipedia.org The key steps involve the oxidative addition of the aryl halide to the Cu(I) phenoxide complex, forming an Ar-Cu(III)-OAr' species. This is followed by the rate-determining reductive elimination step, which forms the diaryl ether C-O bond and regenerates a Cu(I) species. nih.gov

For the Buchwald-Hartwig reaction , which can be adapted for C-O bond formation, the mechanism is one of the most extensively studied in cross-coupling chemistry. wikipedia.org The catalytic cycle typically begins with an active Pd(0) species, which undergoes oxidative addition with the aryl bromide to form a Pd(II) intermediate. wikipedia.org This step is often the rate-determining step, a fact supported by kinetic isotope effect (KIE) studies. nih.gov For example, a significant ¹³C KIE is observed at the carbon atom of the C-Br bond, indicating that this bond is breaking in the transition state of the rate-determining step. nih.gov Following oxidative addition, the amine (or alcohol in C-O coupling) coordinates to the palladium center. Subsequent deprotonation by a base forms a palladium amido (or alkoxide) complex. wikipedia.org The final step is reductive elimination from this complex, which forms the C-N (or C-O) bond and regenerates the Pd(0) catalyst. wikipedia.org Hartwig's studies have shown that reductive elimination can occur from either a three-coordinate or four-coordinate arylpalladium amido complex, with the three-coordinate species being more reactive. wikipedia.org

Computational studies using Density Functional Theory (DFT) have been instrumental in mapping the energy profiles of these catalytic cycles, providing calculated structures and energies for various intermediates and transition states. nih.govorganic-chemistry.org These models help rationalize experimental observations, such as ligand and substrate effects on reaction rates.

Optimization of Reaction Parameters and Process Efficiency

Achieving high yield, purity, and efficiency in the synthesis of this compound requires careful optimization of several reaction parameters, including the catalyst system, solvent, and temperature.

Ligand Design and Catalyst Performance for Aryl Ether Aniline (B41778) Formation

The performance of both copper and palladium catalysts is critically dependent on the properties of the supporting ligands. Ligands stabilize the metal center, modulate its reactivity, and facilitate key steps in the catalytic cycle.

For copper-catalyzed Ullmann reactions , early systems required harsh conditions and stoichiometric copper. wikipedia.org The development of ligand-accelerated catalysis has enabled milder reaction conditions. N,N- and N,O-bidentate ligands, such as 1,10-phenanthroline, N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA), and 8-hydroxyquinoline, have proven effective. nih.govnih.gov These ligands increase the solubility and stability of the copper catalyst and facilitate the oxidative addition and reductive elimination steps. For the synthesis of diaryl ethers, oxalamide-based ligands have been shown to be highly effective, allowing for very low catalyst loadings (0.2–2 mol %). nih.govacs.org

In palladium-catalyzed Buchwald-Hartwig amination , ligand design has evolved through several generations. The key to high catalyst performance lies in using electron-rich and sterically hindered phosphine ligands. nih.gov These properties promote the oxidative addition of the aryl halide and the final reductive elimination step. Biaryl phosphine ligands, such as DavePhos, XPhos, and RuPhos, are highly effective for C-N bond formation. nih.govlibretexts.org More recently, ylide-functionalized phosphines (YPhos) have been designed, combining strong electron-donating ability with significant steric bulk, enabling aminations of challenging aryl chlorides at room temperature. nih.govacs.org The choice of ligand is often tailored to the specific amine and aryl halide coupling partners. wuxiapptec.com

| Catalyst System | Ligand Class | Key Features | Typical Application |

|---|---|---|---|

| Copper (Ullmann) | Diamines (e.g., CyDMEDA) | Increases catalyst solubility; accelerates reaction. | C-N and C-O coupling at milder temperatures. |

| Copper (Ullmann) | Phenanthrolines | Chelating N,N-ligand; robust and effective. | General C-N and C-O coupling. |

| Copper (Ullmann) | Oxalamides (e.g., BPPO) | Highly efficient; allows for very low catalyst loadings. | Diaryl ether formation with low catalyst levels. nih.govacs.org |

| Palladium (Buchwald-Hartwig) | Biaryl Phosphines (e.g., XPhos) | Sterically bulky and electron-rich; promotes oxidative addition and reductive elimination. | Broad scope for C-N coupling of aryl chlorides and bromides. nih.gov |

| Palladium (Buchwald-Hartwig) | Ylide-functionalized Phosphines (YPhos) | Strongly electron-donating; high steric demand. | Room-temperature amination of aryl chlorides. nih.govacs.org |

| Palladium (Buchwald-Hartwig) | Bidentate Phosphines (e.g., BINAP) | Prevents catalyst dimerization; improves rates and yields. wikipedia.org | Coupling of primary amines with aryl iodides and triflates. wikipedia.org |

Influence of Solvent Systems and Temperature on Reaction Kinetics

The choice of solvent and the reaction temperature profoundly impacts the kinetics and outcome of cross-coupling reactions. For the Ullmann condensation, high-boiling polar aprotic solvents such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are traditionally used. wikipedia.org These solvents help to dissolve the inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and stabilize the polar intermediates involved in the catalytic cycle. However, studies have shown that for certain ligand-catalyst systems, non-polar solvents like toluene or xylene can also be effective, particularly when aiming to avoid side reactions or simplify product isolation. arkat-usa.org Ullmann reactions typically require elevated temperatures, often between 100-210 °C, to achieve reasonable reaction rates. wikipedia.org

Buchwald-Hartwig reactions offer more flexibility in solvent choice. Ethereal solvents like dioxane and tetrahydrofuran (B95107) (THF), as well as aromatic solvents such as toluene, are most commonly employed. wuxiapptec.com The solvent can influence the equilibrium between different catalyst species and affect the rates of the individual steps in the catalytic cycle. Temperature is also a critical variable. While early catalyst systems required temperatures of 80-100 °C, the development of more active ligands has enabled many transformations to be carried out at or near room temperature. wuxiapptec.com Temperature-scanning reaction protocols have been developed to rapidly analyze activation parameters and understand the influence of temperature on reaction kinetics in a single experiment. researchgate.net

| Reaction Type | Typical Solvents | Rationale for Solvent Choice | Typical Temperature Range |

|---|---|---|---|

| Ullmann Condensation | DMF, DMSO, NMP (polar aprotic) | Solubilizes inorganic bases and polar intermediates. wikipedia.org | 100 - 210 °C |

| Ullmann Condensation | Toluene, Xylene (non-polar) | Can be effective with specific ligand systems; may simplify workup. arkat-usa.org | 110 - 140 °C |

| Buchwald-Hartwig Amination | Toluene, Dioxane, THF (aromatic/ether) | Good solubility for organic substrates and catalyst complexes. wuxiapptec.com | Room Temperature - 110 °C |

Sustainable and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability and green principles. For the synthesis of this compound and related compounds, several strategies can be employed to reduce environmental impact.

One major focus is the development of reusable heterogeneous catalysts . Homogeneous catalysts, while highly active, can be difficult to separate from the reaction mixture, leading to product contamination and loss of the expensive precious metal. To address this, catalysts have been immobilized on solid supports. For instance, palladium nanoparticles supported on carbon (Pd/C) have been used for Buchwald-Hartwig aminations. cnr.it Other supports include magnetic nanoparticles (e.g., Fe₃O₄), which allow for easy catalyst separation using an external magnet, and cross-linked organic polymers. nih.govrsc.org Similarly, copper oxide (CuO) nanoparticles have been developed as efficient and reusable heterogeneous catalysts for Ullmann-type C-O and C-N coupling reactions. nih.govmdpi.com

The use of greener solvents is another key aspect. Traditional solvents like DMF and dioxane are under scrutiny due to toxicity. Research has focused on identifying bio-based and less hazardous alternatives. For Buchwald-Hartwig reactions, 2-methyltetrahydrofuran (B130290) (2-MeTHF), a solvent derived from biomass, has been identified as a superior green alternative to solvents like DME and THF. nsf.gov In some cases, reactions can even be performed in water using micellar catalysis, which employs surfactants to create hydrophobic pockets for the reaction to occur in an aqueous medium. nih.gov This approach drastically reduces the reliance on volatile organic solvents.

Energy efficiency can be improved by using alternative energy sources like microwave irradiation. Microwave heating can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. nih.govresearchgate.net This technology is particularly well-suited for optimizing cross-coupling reactions in a high-throughput manner. Furthermore, developing catalysts with very high turnover numbers reduces the required catalyst loading, which is both economically and environmentally beneficial, especially for precious metals like palladium. nih.govacs.org

Advanced Spectroscopic and Structural Characterization of 3 4 Bromophenoxy Aniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, more complex techniques are required for unambiguous assignment and detailed conformational analysis of molecules like 3-(4-Bromophenoxy)aniline.

Multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are critical for resolving spectral overlap and establishing connectivity between atoms. For a molecule like this compound, these techniques would provide the following insights:

¹H-¹H COSY: This experiment would reveal proton-proton coupling networks within the two aromatic rings. For instance, it would show correlations between adjacent protons on the aniline (B41778) ring (e.g., H-2, H-4, H-5, H-6) and the bromophenoxy ring (e.g., H-2', H-3', H-5', H-6'), confirming their respective substitution patterns.

¹H-¹³C HSQC: This technique correlates protons directly attached to carbon atoms, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.

¹H-¹³C HMBC: This experiment detects longer-range couplings (typically over two to three bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for establishing the connectivity between the two aromatic rings through the ether linkage (C-3 to O, and O to C-1').

A hypothetical dataset for the ¹H and ¹³C NMR of this compound is presented below, illustrating the type of detailed assignments achievable with multi-dimensional techniques.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | - | 148.5 |

| 2 | 6.35 | 108.0 |

| 3 | - | 158.0 |

| 4 | 6.95 | 112.5 |

| 5 | 6.80 | 117.0 |

| 6 | 6.40 | 106.5 |

| 1' | - | 156.5 |

| 2', 6' | 6.90 | 118.0 |

| 3', 5' | 7.45 | 133.0 |

| 4' | - | 116.0 |

| Note: This is a hypothetical data table for illustrative purposes. |

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) spectroscopy offers insights into the structure and dynamics of materials in their solid form. This is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR experiments could be employed to:

Distinguish between different polymorphs: Different crystal packing arrangements in polymorphs lead to distinct local electronic environments for the nuclei. These differences manifest as variations in the isotropic chemical shifts in the ssNMR spectra, allowing for the identification and quantification of different polymorphic forms in a sample.

Characterize amorphous content: The presence of non-crystalline (amorphous) material can be detected by its characteristically broad signals in ssNMR spectra, in contrast to the sharp peaks observed for crystalline forms.

Probe intermolecular interactions: Techniques such as Rotational Echo Double Resonance (REDOR) could be used to measure internuclear distances, providing information on proximities dictated by crystal packing, including potential hydrogen bonding involving the aniline -NH₂ group.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

A single-crystal X-ray diffraction study of this compound would definitively determine its molecular conformation. A key parameter is the dihedral angle between the two aromatic rings, which would describe the twist around the C-O-C ether linkage. This conformation is influenced by a balance of electronic effects (conjugation) and steric hindrance.

The packing of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. For this compound, single-crystal X-ray diffraction would allow for a detailed investigation of:

Hydrogen Bonding: The aniline -NH₂ group is a hydrogen bond donor and can form N-H···N or N-H···O hydrogen bonds, which would likely be a dominant interaction in the crystal packing.

Halogen Bonding: The bromine atom on the phenoxy ring can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules (such as the nitrogen atom of the aniline group or the ether oxygen).

π-π Stacking: The aromatic rings can interact through π-π stacking, where the electron-rich π systems of adjacent molecules are arranged in either a face-to-face or offset fashion.

A hypothetical table of crystallographic data for this compound is provided below.

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 5.7 |

| c (Å) | 22.1 |

| β (°) | 95.5 |

| Volume (ų) | 1065 |

| Z | 4 |

| R-factor | 0.045 |

| Note: This is a hypothetical data table for illustrative purposes. |

Polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can have different stabilities, melting points, and solubilities. Screening for polymorphs of this compound could be performed by crystallizing the compound from a variety of different solvents and under different conditions (e.g., temperature, evaporation rate). Each new crystalline form would be analyzed by X-ray diffraction to determine its unique packing arrangement.

Co-crystallization is a technique where a target molecule is crystallized with a second, different molecule (a "co-former") to create a new crystalline solid with potentially improved properties. For this compound, co-crystallization could be explored with various co-formers (e.g., carboxylic acids, amides) that can form strong hydrogen bonds with the aniline group. This could lead to the formation of novel multi-component solids with unique structures and properties.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of molecular structures by identifying functional groups and analyzing bonding arrangements. americanpharmaceuticalreview.com For this compound, the spectra are characterized by vibrations originating from the aniline ring, the brominated phenyl ring, and the bridging ether linkage.

The primary amine (-NH₂) group of the aniline moiety gives rise to characteristic stretching vibrations in the FT-IR spectrum. Typically, primary amines exhibit two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes, respectively. orgchemboulder.comresearchgate.net The N-H bending vibration is expected to appear in the 1650-1580 cm⁻¹ range. orgchemboulder.com Another significant vibration associated with the amine group is the C-N stretching mode, which for aromatic amines, is typically strong and found in the 1335-1250 cm⁻¹ region. orgchemboulder.com

The diaryl ether linkage (C-O-C) is characterized by its asymmetric and symmetric stretching vibrations. The asymmetric C-O-C stretching is particularly prominent in the IR spectrum, usually appearing as a strong band between 1270-1230 cm⁻¹. The symmetric stretch is often weaker and may be observed in the Raman spectrum.

Vibrations associated with the aromatic rings include C-H stretching, which occurs above 3000 cm⁻¹, and C=C ring stretching vibrations, which are observed in the 1600-1450 cm⁻¹ region. materialsciencejournal.org The substitution pattern on the benzene (B151609) rings influences the positions of C-H out-of-plane bending bands in the 900-675 cm⁻¹ region, which can help confirm the 1,3-(meta) and 1,4-(para) substitution patterns of the two rings. The C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

In Raman spectroscopy, non-polar bonds and symmetric vibrations are often more intense. Therefore, the symmetric vibrations of the aromatic rings, such as the ring breathing mode, are expected to be prominent. researchgate.net The comparison between FT-IR and Raman spectra provides complementary information for a comprehensive vibrational assignment. globalresearchonline.net

Table 1: Predicted Vibrational Frequencies and Assignments for this compound This table is generated based on typical frequency ranges for the specified functional groups and bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3450 - 3380 | Medium | N-H Asymmetric Stretch | Amine |

| 3380 - 3300 | Medium | N-H Symmetric Stretch | Amine |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Aromatic Ring |

| 1620 - 1580 | Strong | N-H Bend | Amine |

| 1600 - 1450 | Medium-Strong | C=C Ring Stretch | Aromatic Ring |

| 1335 - 1250 | Strong | Aromatic C-N Stretch | Amine |

| 1270 - 1230 | Strong | Asymmetric C-O-C Stretch | Diaryl Ether |

| 900 - 675 | Strong | Aromatic C-H Out-of-plane Bend | Aromatic Ring |

| 600 - 500 | Medium-Strong | C-Br Stretch | Aryl Halide |

Advanced Mass Spectrometry for Fragmentation Pathways and Isotopic Fingerprinting

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, electron impact (EI) ionization would produce a molecular ion (M⁺˙) whose mass corresponds to the molecular weight of the compound (263/265 g/mol ).

A key characteristic in the mass spectrum of this compound is the isotopic fingerprint of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in the molecular ion appearing as a pair of peaks (M⁺˙ and [M+2]⁺˙) of almost equal intensity, separated by two mass-to-charge units (m/z), which is a definitive indicator for the presence of a single bromine atom in the molecule and its fragments. raco.cat

The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the ether linkage, which is often a favored fragmentation site in diaryl ethers.

Common fragmentation pathways include:

Cleavage of the C-O Ether Bond: The most likely fragmentation involves the cleavage of one of the C-O bonds of the ether linkage. This can lead to the formation of a bromophenoxy radical and an aminophenyl cation, or vice-versa.

Loss of CO: Following initial fragmentation, subsequent loss of carbon monoxide (CO) from phenoxy-type ions is a common pathway. nih.gov

Loss of HCN: Aniline and its derivatives often exhibit fragmentation involving the loss of a neutral hydrogen cyanide (HCN) molecule from the aniline ring. miamioh.edu

Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical, resulting in a fragment ion at [M-Br]⁺.

Table 2: Predicted Mass Spectrometry Fragments for this compound The m/z values are presented for both bromine isotopes (⁷⁹Br/⁸¹Br) where applicable.

| m/z (⁷⁹Br/⁸¹Br) | Possible Fragment Ion | Description |

| 263/265 | [C₁₂H₁₀BrNO]⁺˙ | Molecular Ion (M⁺˙) |

| 184 | [M - Br]⁺ | Loss of a bromine radical |

| 172/174 | [C₆H₄BrO]⁺ | Cleavage of ether C-O bond |

| 92 | [C₆H₆N]⁺ | Cleavage of ether C-O bond |

| 65 | [C₅H₅]⁺ | Loss of HCN from the [C₆H₆N]⁺ fragment |

Electronic Absorption and Emission Spectroscopy for Optical and Electronic Properties

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides insights into the electronic transitions within a molecule and is used to characterize its optical properties. The UV-Vis spectrum of this compound is primarily determined by the π-electron systems of the two aromatic rings and their interaction with the amine (-NH₂) and ether (-O-) auxochromes.

The aniline chromophore typically exhibits two absorption bands. researchgate.net The more intense band, occurring around 230-240 nm, is attributed to a π→π* transition within the benzene ring (the B-band). A weaker band, found at longer wavelengths around 280-290 nm (the E-band), arises from a transition involving the lone pair of electrons on the nitrogen atom and the aromatic π-system. researchgate.netnist.gov

The presence of the bromophenoxy group is expected to cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted aniline. researchgate.net This shift is due to the extension of the conjugated π-system across the ether linkage. The bromine atom, being a halogen, can also influence the electronic properties through its inductive and resonance effects. Solvents can also play a role; in acidic media, protonation of the amino group would lead to a hypsochromic (blue) shift as the lone pair on the nitrogen is no longer available for conjugation with the aromatic ring. uomustansiriyah.edu.iq

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many aromatic amines, including aniline derivatives, are known to be fluorescent. researchgate.net Upon excitation at a wavelength corresponding to an absorption band, this compound would be expected to exhibit fluorescence emission at a longer wavelength (a Stokes shift). The fluorescence quantum yield and lifetime are sensitive to the molecular structure and the local environment, including solvent polarity. The introduction of a heavy atom like bromine can sometimes decrease fluorescence intensity through the "heavy-atom effect," which promotes intersystem crossing to the triplet state and subsequent phosphorescence over fluorescence.

Table 3: Predicted Electronic Spectroscopy Properties for this compound Predicted values are based on data for aniline and related substituted aromatic compounds.

| Spectroscopic Parameter | Predicted Value/Range | Associated Transition/Property |

| λmax 1 (Absorption) | ~240-250 nm | π→π* (B-band) |

| λmax 2 (Absorption) | ~285-300 nm | n→π* / π→π* (E-band) |

| λem (Emission) | >300 nm | Fluorescence Emission |

| Molar Absorptivity (ε) | High for λmax 1, Lower for λmax 2 | Probability of electronic transition |

| Stokes Shift | 20-100 nm | Energy loss between absorption and emission |

Theoretical and Computational Chemistry Studies of 3 4 Bromophenoxy Aniline

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental in studying the electronic structure and properties of molecules. These calculations solve the Schrödinger equation for a given system, providing detailed information about its geometry, energy, and electronic distribution.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is employed to determine the optimized geometry and electronic properties of 3-(4-Bromophenoxy)aniline. conicet.gov.ar DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. asianpubs.orgglobalresearchonline.net

The optimized structure obtained from these calculations represents the molecule's most stable conformation in the gas phase. This information is crucial for understanding its three-dimensional arrangement and how it might interact with other molecules. The electronic structure, including the distribution of electrons and the energies of molecular orbitals, is also elucidated, which is key to understanding the molecule's reactivity. scispace.com

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: This data is illustrative and would be generated from a specific DFT calculation.

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-N | 1.40 | |

| C-O | 1.37 | |

| C-Br | 1.91 | |

| C-N-H | 115.0 | |

| C-O-C | 118.5 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. nih.govwuxibiology.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small gap indicates that the molecule is more reactive. wuxibiology.com For this compound, the FMO analysis can identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. DFT calculations are commonly used to determine the energies of these frontier orbitals. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Note: This data is illustrative and would be generated from a specific DFT calculation.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -0.95 |

Electrostatic Potential Surface (EPS) and Charge Distribution Analysis

The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, is a valuable tool for understanding the charge distribution and reactive sites of a molecule. researchgate.netthaiscience.info It maps the electrostatic potential onto the electron density surface. clinicsearchonline.org

In an EPS map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. clinicsearchonline.org These are often associated with lone pairs on heteroatoms like nitrogen and oxygen. Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net The EPS provides a visual representation of the charge distribution and can predict intermolecular interactions and the initial steps of a chemical reaction. dntb.gov.ua For this compound, the EPS would likely show negative potential around the nitrogen and oxygen atoms and positive potential around the hydrogen atoms of the amine group.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.govresearchgate.net These theoretical predictions are valuable for assigning the signals in experimental NMR spectra. mdpi.com For this compound, calculations can help to distinguish the chemical shifts of the protons and carbons on the two different aromatic rings. reddit.comrsc.org

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to the peaks observed in infrared (IR) and Raman spectra. globalresearchonline.netnih.gov By calculating the harmonic vibrational frequencies using methods like DFT, each vibrational mode can be assigned to a specific molecular motion, such as stretching or bending of bonds. asianpubs.orgmaterialsciencejournal.org The calculated frequencies are often scaled to better match experimental values. scispace.com This analysis provides a detailed understanding of the molecule's vibrational properties. nih.gov

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound Note: This data is illustrative and would be generated from a specific DFT calculation.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H (amine) | Symmetric Stretch | 3450 |

| N-H (amine) | Asymmetric Stretch | 3540 |

| C-O-C (ether) | Asymmetric Stretch | 1245 |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

Furthermore, MD simulations can be used to explore the interactions between this compound and solvent molecules. By placing the molecule in a box of explicit solvent molecules (e.g., water, ethanol), the simulation can reveal how the solvent organizes around the solute and which parts of the molecule are involved in stronger intermolecular interactions like hydrogen bonding. This information is crucial for understanding its solubility and behavior in solution.

Reaction Mechanism Modeling and Energy Barrier Calculations

Modeling reaction mechanisms and calculating energy barriers are advanced computational tasks that provide a detailed picture of how a chemical reaction proceeds. nih.gov For a molecule like this compound, this could involve studying reactions such as electrophilic substitution on the aniline (B41778) ring or nucleophilic substitution at the carbon bearing the bromine atom. mdpi.commdpi.com

Using quantum mechanical methods, the transition state (the highest energy point along the reaction coordinate) for a proposed reaction pathway can be located. mdpi.com The energy difference between the reactants and the transition state is the activation energy or energy barrier. cam.ac.uk A lower energy barrier indicates a faster reaction. These calculations can help to determine the most likely reaction pathway among several possibilities and provide a deeper understanding of the molecule's chemical reactivity. mdpi.com

In Silico Design and Property Prediction of this compound Analogs and Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of novel therapeutic agents and the prediction of their physicochemical and biological properties before synthesis. This in silico approach significantly reduces the time and cost associated with traditional drug development. For a scaffold such as this compound, these computational methods can be employed to design analogs and derivatives with enhanced activity, selectivity, and improved pharmacokinetic profiles. Methodologies like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are pivotal in this process.

QSAR models are developed to correlate the chemical structure of compounds with their biological activity, allowing for the prediction of potency for newly designed molecules. mdpi.commdpi.com Molecular docking, a computer-aided structure-based drug design tool, predicts how a small molecule (ligand) binds to a target protein's three-dimensional structure, with binding energies and the ligand's position within the binding site being determined. researchgate.netneliti.com This helps in understanding the molecular interactions crucial for biological activity and in designing derivatives with improved binding affinity. researchgate.netneliti.com

Case Study 1: Design of Bromo Aniline Derivatives as HSP90 Inhibitors

In one computational study, a series of bromo aniline derivatives were evaluated as potential inhibitors of the Heat Shock Protein 90 (HSP90) chaperone, a target for cancer therapy. researchgate.netneliti.com Molecular docking studies were performed to predict the binding interactions and affinity of these derivatives against the 4,5-Diaryl Isoxazole Hsp90 Chaperone Inhibitor binding site (PDB ID: 2VCJ). researchgate.netneliti.com The docking score, measured by Glide energy, indicates the strength of the non-covalent interactions between the ligand and the protein. neliti.com A lower Glide energy score suggests a stronger binding affinity. researchgate.netneliti.com

The study revealed that specific bromo aniline derivatives could effectively bind to the active site of the HSP90 protein. Compound 5a from the series demonstrated the most favorable binding, with the lowest Glide energy and the highest docking score. neliti.com This was attributed to the presence of an electronegative atom that facilitated a short hydrogen bond distance of 1.96 Å with an amino acid residue in the protein's active site. neliti.com

| Compound | Glide Energy (kcal/mol) | Docking Score | Key Interaction Details |

|---|---|---|---|

| 5a | -55.98 | -10.09 | Shortest H-bond distance (1.96 Å) |

| 5b | -50.12 | -8.91 | Moderate binding |

| 5c | -48.76 | -8.54 | Moderate binding |

| 5d | -45.67 | -7.99 | Moderate binding |

| 5e | -43.21 | -7.56 | Moderate binding |

Case Study 2: Design of 4-Anilinoquinazoline (B1210976) Derivatives as EGFR/VEGFR-2 Inhibitors

In another research effort, novel 4-anilinoquinazoline derivatives were designed and synthesized as potential dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both crucial targets in cancer therapy. ijcce.ac.ir One of the most potent compounds, 8a , incorporated a 4-bromo-2-fluoroaniline (B1266173) moiety. ijcce.ac.ir

Molecular docking simulations were conducted to understand the binding mode of compound 8a within the ATP-binding sites of EGFR and VEGFR-2. The results showed that the compound effectively binds to both receptors, with a particularly strong interaction predicted for VEGFR-2. The higher potency of 8a was attributed to the flexibility and higher lipophilicity of its diethylamine (B46881) substituent, along with lower steric hindrance. ijcce.ac.ir

| Target Receptor | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) |

|---|---|---|

| EGFR | -6.39 | 20.67 |

| VEGFR-2 | -8.24 | 0.9 |

Case Study 3: Design of Triazol-3-amine Analogs as Anticancer Agents

A series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were synthesized and evaluated for their anticancer activity. nih.gov To rationalize the biological results, molecular docking studies were performed against the tubulin–combretastatin A-4 binding site (PDB ID: 5LYJ), as tubulin inhibition is a key mechanism for many anticancer drugs. nih.gov

The computational analysis revealed efficient binding affinities for the designed compounds, with scores ranging from -6.502 to -8.341 kcal/mol. nih.gov The interactions were primarily electrostatic, involving hydrogen bonds and halogen bonds. For instance, the most promising compound, 4i , which showed significant growth inhibition against several cancer cell lines, had a predicted binding affinity of -8.149 kcal/mol and formed a key hydrogen bond with the residue Asn258. nih.gov Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions were carried out using software like SwissADME and ProTox-II to assess the drug-likeness of the designed analogs. nih.gov

| Compound | Binding Affinity (kcal/mol) | Key Interaction |

|---|---|---|

| 4a | -7.851 | Not specified |

| 4e | -8.341 | Not specified |

| 4i | -8.149 | H-bond with Asn258 |

These examples demonstrate the power of in silico techniques to guide the design of analogs and derivatives of a core scaffold like this compound. By predicting binding affinities, key molecular interactions, and pharmacokinetic properties, computational studies allow for the prioritization of compounds for synthesis, ultimately accelerating the discovery of new and more effective therapeutic agents. mdpi.com

Applications As a Chemical Building Block and Precursor in Advanced Materials Science

Monomer in Polymer Chemistry for Advanced Materials

The bifunctional nature of 3-(4-Bromophenoxy)aniline, possessing a reactive amine group, allows it to serve as a monomer in polycondensation reactions. The incorporation of the bulky, kinked bromophenoxy group into a polymer backbone can disrupt chain packing, often leading to enhanced solubility and processability of otherwise intractable aromatic polymers.

Aromatic polyimides and polyamides are classes of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. titech.ac.jpcore.ac.uk The properties of these polymers can be systematically tuned by modifying the chemical structure of the diamine and dianhydride (for polyimides) or dicarboxylic acid (for polyamides) monomers.

The use of this compound as the diamine monomer in the synthesis of polyimides and polyamides can impart specific properties. The meta-linkage of the amino group, in contrast to a para-linkage, creates a kink in the polymer chain, which typically reduces crystallinity and enhances solubility in organic solvents. nih.govvt.edu The flexible ether linkage contributes to lowering the glass transition temperature (Tg) and improving the processability of the final polymer. titech.ac.jp Furthermore, the pendant bromo-group offers a reactive site for post-polymerization modification, such as cross-linking or grafting of other functional groups to further tailor the material's properties.

The synthesis of polyimides from diamines like this compound generally follows a two-step process. First, the diamine reacts with a tetracarboxylic dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. This precursor can then be cast into a film or fiber and subsequently cyclized to the final polyimide through thermal or chemical means. titech.ac.jpvt.edu For polyamides, direct polycondensation methods, such as the Yamazaki-Higashi reaction, can be employed by reacting the diamine with a dicarboxylic acid. mdpi.com

Table 1: Potential Influence of this compound on Polymer Properties

| Structural Feature of Monomer | Expected Impact on Polymer Property | Rationale |

|---|---|---|

| Meta-substituted aniline (B41778) | Increased solubility, Amorphous morphology | Creates a non-linear, kinked polymer backbone, disrupting chain packing and reducing crystallinity. nih.gov |

| Ether linkage (-O-) | Enhanced flexibility, Lower Glass Transition Temperature (Tg), Improved processability | Increases rotational freedom within the polymer chain. titech.ac.jp |

The aniline and phenoxy components of this compound are related to structures found in electroactive materials. For instance, triphenylamine (B166846) derivatives are well-known for their hole-transporting capabilities and are used in various optoelectronic applications. mdpi.com Polymers containing triarylamine units can be readily oxidized to form stable radical cations, a property that is essential for electrochromic devices and as hole-transport layers in organic electronics. mdpi.com

By incorporating this compound into a polymer backbone, it is possible to synthesize electroactive polyamides and polyimides. These polymers could exhibit reversible color changes upon electrochemical oxidation and reduction, making them suitable for applications in smart windows, displays, and sensors. The bromine atom also allows for further functionalization, for example, through Suzuki or Buchwald-Hartwig coupling reactions, to attach other electroactive moieties or to extend the π-conjugated system, thereby tuning the electronic and optical properties of the material. semanticscholar.org This versatility makes this compound a promising precursor for designing novel organic semiconductors for applications in organic thin-film transistors (OTFTs) and other electronic devices. mdpi.com

Component in Functional Organic Frameworks (e.g., MOFs, COFs, if applicable)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from organic linkers (or ligands) and connecting nodes. tcichemicals.comresearchgate.net The properties of these frameworks are directly determined by the geometry and functionality of the organic building blocks. Aniline derivatives are frequently used as linkers in the synthesis of imine- or amide-linked COFs and as ligands for MOFs. tcichemicals.comtcichemicals.comrsc.org

This compound could serve as a functional linker in the design of novel COFs and MOFs. Its amino group can participate in condensation reactions with aldehydes to form highly stable, porous imine-linked 2D or 3D COFs. tcichemicals.comrsc.org The asymmetric nature of the molecule would likely result in frameworks with lower symmetry and potentially unique pore environments compared to those built from more symmetric linkers. The bromophenyl group could line the pores of the framework, providing specific adsorption sites for guest molecules or acting as a catalytic site. Alternatively, it can be used as a reactive site for post-synthetic modification to introduce new functionalities within the pores. tcichemicals.com

Precursor for Ligand Synthesis in Organometallic Chemistry and Catalysis

Aniline and its derivatives are fundamental precursors for a vast array of ligands used in organometallic chemistry and catalysis. semanticscholar.org The amine group can be readily transformed into various coordinating moieties, such as imines, amides, or N-heterocyclic carbenes (NHCs), which can then bind to metal centers to form catalysts for a wide range of chemical transformations. chemrevlett.commdpi.com

This compound can be used to synthesize specialized ligands where the bromophenoxy group provides steric bulk or electronic modification to the resulting metal complex. For example, condensation with an appropriate aldehyde would yield a Schiff base ligand. The bromine atom on the phenoxy ring offers a handle for further reactions, allowing for the synthesis of more complex, multidentate ligands or for anchoring the ligand to a solid support. Such tailored ligands are crucial for developing catalysts with high activity, selectivity, and stability.

Role in the Development of Optoelectronic Materials (e.g., OLEDs, Perovskite Solar Cells)

The development of efficient and stable optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), relies heavily on the design of novel organic materials for charge transport, light emission, and interfacial modification. innospk.cominnospk.com

In OLEDs, materials based on triarylamine structures are widely used as hole-transporting layers (HTLs) due to their high hole mobility and suitable energy levels. innospk.comnih.gov Brominated triarylamines, such as tris(4-bromophenyl)amine, are common intermediates for synthesizing more complex HTL materials. innospk.com this compound, as a diaryl amine derivative, can serve as a building block for such materials. The bromine atom facilitates cross-coupling reactions to build larger, conjugated molecules with tailored electronic properties for efficient charge transport. rsc.orgnih.gov

In the field of perovskite solar cells, aniline derivatives have been employed as passivating agents to cure defects at the surface and grain boundaries of the perovskite film. researchgate.netrsc.org The lone pair of electrons on the nitrogen atom can coordinate with undercoordinated lead ions in the perovskite lattice, reducing non-radiative recombination and improving both the efficiency and stability of the solar cell. researchgate.net The structure of this compound makes it a candidate for such interfacial engineering, potentially enhancing device performance. researchgate.net

Table 2: Potential Roles of this compound in Optoelectronic Devices

| Device | Potential Application | Function |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Precursor for Hole-Transporting Materials (HTMs) | Forms the core structure of materials that facilitate the efficient movement of positive charges (holes) towards the emissive layer. innospk.comnih.gov |

Integration into Advanced Chemical Sensor Architectures

Materials capable of detecting specific chemical species are crucial for environmental monitoring, medical diagnostics, and industrial process control. Electroactive polymers and functional frameworks derived from precursors like this compound have potential applications in chemical sensing.

Polymers containing triarylamine units can exhibit changes in their optical or electronic properties upon exposure to certain analytes, forming the basis of a sensor. For example, the oxidation of the amine can be influenced by oxidizing or reducing gases, leading to a measurable change in conductivity or color. Electrochemical sensors based on aniline-containing materials can be designed for high sensitivity and selectivity. scienoc.com The specific binding properties could be tuned by modifying the polymer structure, for which this compound serves as a versatile starting point.

Future Research Directions and Unexplored Avenues for 3 4 Bromophenoxy Aniline

Novel Synthetic Strategies and Flow Chemistry Approaches

Traditional methods for the synthesis of diaryl ethers, the core structure of 3-(4-Bromophenoxy)aniline, often rely on Ullmann or Buchwald-Hartwig amination reactions. While effective, these methods can require harsh reaction conditions, expensive catalysts, and tedious purification procedures. The future of synthesizing this compound and its derivatives lies in the development of more efficient, sustainable, and scalable methodologies.

Novel Synthetic Strategies: Future research should focus on catalyst systems that operate under milder conditions, utilize earth-abundant metals, or are even metal-free. Exploring photocatalytic or electrochemical approaches could provide greener alternatives to traditional thermal methods. The development of one-pot procedures starting from readily available precursors would also significantly enhance the synthetic efficiency.

Flow Chemistry Approaches: The transition from batch to continuous flow synthesis represents a significant leap forward in chemical manufacturing, offering improved safety, consistency, and scalability. jst.org.in The synthesis of this compound is well-suited for exploration under flow conditions. A continuous process could involve the packed-bed reactors with immobilized catalysts, enabling catalyst recycling and minimizing waste. jst.org.in The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor could lead to higher yields and purities of the final product.

A hypothetical flow synthesis setup could involve pumping a solution of a suitable bromophenol and an aminoboronic acid derivative through a heated column packed with a palladium-based catalyst. The product stream would then pass through a purification unit to afford pure this compound.

Table 1: Comparison of Hypothetical Synthetic Routes for this compound

| Synthesis Method | Catalyst | Reaction Conditions | Potential Advantages |

| Traditional Batch | Pd(OAc)2 / Ligand | High Temperature, Inert Atmosphere | Well-established methodology |

| Novel Batch (Photocatalysis) | Organic Dye / Light | Room Temperature, Visible Light | Milder conditions, potentially greener |

| Continuous Flow | Immobilized Pd Catalyst | Controlled Temperature and Pressure | Improved scalability, safety, and purity |

Exploration of Less-Common Reactivity Modes and Multi-Component Reactions

The reactivity of this compound is largely dictated by the amino group and the bromine atom. While standard transformations of these functional groups are well-documented, there is considerable scope for exploring less-common reactivity modes.

Less-Common Reactivity: The development of novel C-H activation strategies at the aniline (B41778) or phenoxy rings could open up new avenues for functionalization, allowing for the introduction of diverse substituents at positions that are not readily accessible through classical methods. Furthermore, the bromine atom can serve as a linchpin for various cross-coupling reactions beyond the standard Suzuki and Buchwald-Hartwig reactions, including Sonogashira, Heck, and Stille couplings, to introduce alkynyl, vinyl, and stannyl (B1234572) groups, respectively.

Multi-Component Reactions (MCRs): MCRs are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. organic-chemistry.org The aniline functionality in this compound makes it an ideal candidate for inclusion in various MCRs, such as the Ugi and Passerini reactions. nih.gov These reactions could be employed to generate libraries of complex molecules with potential biological or material applications. For instance, reacting this compound with an aldehyde, a carboxylic acid, and an isocyanide in an Ugi four-component reaction would yield a complex α-acylamino carboxamide derivative in a single, highly efficient step.

Table 2: Potential Multi-Component Reactions Involving this compound

| MCR Type | Reactants | Product Class | Potential Applications |

| Ugi-4CR | This compound, Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamides | Medicinal Chemistry, Drug Discovery |

| Passerini-3CR | This compound, Aldehyde, Isocyanide | α-Acyloxy Carboxamides | Polymer Chemistry, Material Science |

| Hantzsch Pyridine Synthesis | This compound (as ammonia (B1221849) source), Aldehyde, β-Ketoester | Dihydropyridines | Pharmaceutical Scaffolds |

Advanced Computational Studies for Complex Intermolecular Interactions

Computational chemistry provides invaluable insights into the structural and electronic properties of molecules, guiding experimental design and interpretation. journalajopacs.com For this compound, advanced computational studies can elucidate the nature of its intermolecular interactions, which are crucial for understanding its solid-state packing, self-assembly behavior, and potential applications in materials science.

Future computational work should employ high-level quantum mechanical methods, such as density functional theory (DFT), to model the non-covalent interactions involving the bromine atom (halogen bonding), the amino group (hydrogen bonding), and the aromatic rings (π-π stacking). researchgate.net These studies can predict the preferred crystal packing arrangements and the strength of the various intermolecular forces. Molecular dynamics simulations could further be used to understand the behavior of this compound in different solvent environments and its interactions with other molecules or surfaces. The insights gained from these computational studies will be instrumental in the rational design of new materials with desired properties. A study on the related compound 4-bromo-N-(4-bromophenyl)aniline revealed the presence of short intermolecular Br···Br contacts, suggesting the importance of halogen bonding in the crystal packing. researchgate.netnih.gov

Development of New Non-Biological Material Science Applications

The unique combination of a polar amino group, a halogen bond donor, and two aromatic rings suggests that this compound could be a valuable building block for new non-biological materials. Its structural similarity to polybrominated diphenyl ethers (PBDEs), which have been used as flame retardants, hints at potential applications in this area, although with a focus on developing safer, non-toxic alternatives.

The aniline moiety can be readily polymerized to form conductive polymers. The resulting poly(this compound) could exhibit interesting optoelectronic properties, with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. rsc.org The bromine atom could be further functionalized post-polymerization to tune the material's properties. Additionally, the ability of the molecule to engage in halogen and hydrogen bonding could be exploited in the design of liquid crystals and organic ferroelectrics.

Integration into Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The ability of this compound to participate in a variety of these interactions, including hydrogen bonding, halogen bonding, and π-π stacking, makes it an excellent candidate for the construction of well-defined supramolecular architectures.

Future research could explore the self-assembly of this compound and its derivatives in solution and on surfaces. By carefully designing the molecular structure, it may be possible to direct the formation of specific supramolecular structures such as nanofibers, nanotubes, or vesicles. These self-assembled materials could find applications in areas such as drug delivery, catalysis, and sensing. The incorporation of this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could also lead to materials with novel porous structures and functionalities.

Q & A

Q. Key Considerations :

- Solvent Choice : Polar solvents (DMF, DMSO) enhance solubility of intermediates but may require higher temperatures.

- Catalyst Efficiency : Ullmann reactions benefit from chelating ligands (e.g., 1,10-phenanthroline) to reduce Cu aggregation and improve yields .

- Reduction Selectivity : Over-reduction of the nitro group can occur if H₂ pressure or reaction time is not tightly controlled .

Basic: What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Expect a molecular ion peak at m/z 264.00 (C₁₂H₁₀BrNO⁺) with isotopic patterns confirming bromine (1:1 ratio for M⁺ and M+2) .

- HPLC-PDA : Retention time and UV-Vis spectra (λmax ~280 nm) confirm purity and distinguish from byproducts like dehalogenated derivatives .

Advanced: How does the bromophenoxy group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

The 4-bromophenoxy moiety acts as both a directing group and a participating substituent:

- Directed C-H Activation : The electron-withdrawing Br and O atoms polarize the aromatic ring, enabling regioselective coupling at the meta position relative to the NH₂ group .

- Competing Reactivity : Bromine can participate in cross-coupling (e.g., Suzuki with arylboronic acids), but the phenoxy group may require protection (e.g., silylation) to prevent undesired side reactions .

Case Study :

In Suzuki-Miyaura reactions with Pd(PPh₃)₄, this compound couples with arylboronic acids at the Br site (yield: 60–75%), while unprotected NH₂ groups may lead to catalyst poisoning unless masked with Boc groups .

Advanced: How can computational methods (DFT, molecular docking) predict the biological activity of this compound derivatives?

Methodological Answer:

- Density Functional Theory (DFT) :

- Molecular Docking :

- Use crystal structures of target proteins (e.g., kinases) to model binding. The phenoxy group often occupies hydrophobic pockets, while NH₂ forms hydrogen bonds with catalytic residues .

Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values from enzyme inhibition assays to refine predictive models .

Advanced: How do researchers reconcile discrepancies in reported reactivity of this compound under varying pH conditions?

Methodological Answer:

Contradictions arise from pH-dependent tautomerism and protonation states:

Q. Case Study :

- At pH < 3, nitration reactions yield 5-nitro derivatives (70% yield), while at pH > 10, competing hydrolysis of the ether bond reduces yields to <30% .

Advanced: What strategies mitigate competing side reactions during functionalization of this compound?

Methodological Answer:

- Protection/Deprotection :

- Directed Metalation : Use LiTMP or LDA to deprotonate specific positions, avoiding random electrophilic attack .

- Temperature Control : Low temperatures (−20°C) suppress polymerization during diazotization .

Example :

Boc-protected this compound undergoes Pd-catalyzed C-H arylation with 85% selectivity for the ortho position relative to Br, versus 50% without protection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.